Metcaraphen

Description

Contextualizing Metcaraphen within Contemporary Chemical and Biomedical Research

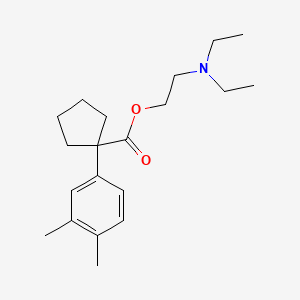

This compound, chemically identified as the 2-(diethylamino)ethyl ester of 1-(3,4-xylyl)cyclopentanecarboxylic acid, is a derivative of cyclopentanecarboxylic acid. vulcanchem.com In contemporary research, it is primarily classified as a central nervous system (CNS) stimulant. vulcanchem.com Its structural characteristics, particularly the presence of a xylyl group and a diethylaminoethyl ester moiety, place it within a class of compounds explored for their pharmacological properties. vulcanchem.com

The hydrochloride salt of this compound enhances its solubility in aqueous solutions, a crucial property for pharmaceutical formulations. vulcanchem.com Research into molecules with similar structures often focuses on their potential as therapeutic agents targeting neurological functions or acting as muscle relaxants. vulcanchem.com The mention of "netrin" in some databases in connection with this compound hydrochloride suggests a potential, though largely unexplored, interaction with netrin proteins, which are pivotal in axon guidance and cell migration. vulcanchem.comacs.org This hints at possible applications in neuroscience and developmental biology. vulcanchem.com

From a chemical standpoint, this compound serves as a building block in organic synthesis for creating more complex molecules, particularly in the development of pharmaceuticals. The study of its analogues, such as those with variations in the cyclopentane (B165970) ring or the aromatic substituent, is a key strategy in structure-activity relationship (SAR) studies to optimize properties like bioavailability and metabolic stability.

Historical Trajectories and Early Research Endeavors on this compound and Analogous Structures

While specific details of this compound's initial synthesis are not widely documented in public literature, its general synthetic approach is believed to be similar to other structurally related compounds. vulcanchem.com This typically involves the formation of key intermediates, their conversion into the parent compound, and subsequent formation of a hydrochloride salt to improve stability and solubility. vulcanchem.com The compound has appeared under synonyms such as Dimethylcaraminophen and the code G 3012, which can be traced in historical chemical and pharmacological literature. okids-net.at

Historically, cyclopentanecarboxylic acid derivatives have been a subject of interest in medicinal chemistry. ontosight.ai For instance, research on carbetapentane, which is 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, highlights the investigation of this class of compounds for their antitussive, anticonvulsant, and spasmolytic properties. nih.gov Carbetapentane was also noted for its interaction with muscarinic binding sites, a characteristic shared by this compound, which is considered a muscarinic antagonist. nih.govarchive.org

The development of CNS stimulants has a long history, with early uses focused on respiratory stimulation. asianjpr.com However, challenges such as a narrow therapeutic window and the potential for convulsions limited their application. asianjpr.com this compound's structural similarity to methylphenidate, a well-known treatment for Attention Deficit Hyperactivity Disorder (ADHD), places it within the historical context of searching for new psychomotor stimulants with potentially different efficacy and side-effect profiles. vulcanchem.com The inclusion of this compound in numerous patents for various drug delivery systems, such as bioadhesive compositions and microparticles, indicates its consideration in a wide range of pharmaceutical development efforts over the years. google.comjustia.comgoogle.com

Articulation of Key Research Gaps and Future Directions in this compound Investigations

Despite its presence in the scientific literature for some time, significant research gaps remain in the understanding and application of this compound.

Detailed Pharmacological Profile: While classified as a CNS stimulant and a muscarinic antagonist, the precise mechanism of action of this compound is not fully elucidated. vulcanchem.comarchive.org Its modulation of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) is suggested to be similar to methylphenidate, but with distinct pharmacodynamic properties that require further investigation. vulcanchem.com The potential interaction with netrin proteins is another area that is currently unexplored. vulcanchem.com

Clinical Research: There is a notable lack of published clinical trial data for this compound. materresearch.org.aucancer.govclinicaltrials.govctsearchsupport.org While its use in ADHD has been suggested based on its pharmacological profile, robust clinical evidence is needed to support this or any other therapeutic application. vulcanchem.com The challenges inherent in CNS clinical trials, such as high placebo response rates and subjective endpoints, may have contributed to this gap. precisionformedicine.com

Analog Development and SAR Studies: The development of subtype-selective muscarinic receptor ligands is a significant future direction in the field to achieve more targeted therapeutic effects with fewer side effects. numberanalytics.com Systematic SAR studies on this compound analogues could lead to the discovery of compounds with improved selectivity and efficacy. For example, modifications to the cyclopentyl ring, the ester function, or the diethylamino moiety could result in ligands with higher selectivity for specific muscarinic receptor subtypes or sigma sites, as has been demonstrated with analogues of the related compound carbetapentane. nih.gov

Future research should focus on:

In-depth preclinical studies to fully characterize the pharmacodynamic and pharmacokinetic profile of this compound. okids-net.atprofil.comcriver.comfda.govwikipedia.org

Elucidation of its molecular targets beyond general muscarinic antagonism, including its effects on various receptor subtypes and potential interactions with other signaling pathways. nih.gov

Synthesis and screening of novel analogues to identify compounds with enhanced selectivity and therapeutic potential for neurological disorders or other conditions. acs.org

Well-designed clinical trials to investigate the efficacy and safety of this compound for specific indications, should preclinical data prove promising.

Addressing these research gaps will be crucial to determining the ultimate therapeutic value of this compound and its derivatives in modern medicine.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| CAS Registry Number | 561-79-5 | 1950-31-8 | okids-net.at, vulcanchem.com |

| Molecular Formula | C₂₀H₃₁NO₂ | C₂₀H₃₂ClNO₂ | okids-net.at, vulcanchem.com |

| Molecular Weight | 317.47 g/mol | 353.93 g/mol | okids-net.at, vulcanchem.com |

| IUPAC Name | 2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate | 2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate;hydrochloride | okids-net.at, vulcanchem.com |

| Appearance | Solid powder | Solid powder | okids-net.at, vulcanchem.com |

| Purity | >98% | >98% | okids-net.at, vulcanchem.com |

Table 2: Research Findings on a this compound Analogue

| Compound | Key Finding | Implication | Source(s) |

| Carbetapentane | Binds with high affinity to sigma sites and also interacts with muscarinic binding sites. | The psychoactive effects (antitussive, anticonvulsant, spasmolytic) could be mediated by either receptor system, necessitating the development of more selective analogues. | nih.gov |

| Novel Carbetapentane Analogues | Chemical modifications resulted in potent, sigma 1-selective ligands with greatly reduced affinity for muscarinic receptors. | Demonstrates the feasibility of separating the sigma and muscarinic activities through structural modification, providing tools to investigate the specific roles of these receptors. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18/h9-10,15H,5-8,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXHGLCYRMTHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204647 | |

| Record name | Metcaraphen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-79-5 | |

| Record name | Metcaraphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metcaraphen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METCARAPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LX015OW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modulations of Metcaraphen

Elucidation of Primary Synthetic Routes for Metcaraphen and its Derivatives

The synthesis of this compound and its analogs, while not extensively detailed in publicly available literature, can be understood by examining the synthesis of structurally similar compounds. The general approach involves the formation of key intermediates which are then assembled into the final compound, followed by salt formation to improve its pharmaceutical properties. ontosight.ai

Cyclopentanecarboxylic Acid Derivative Synthesis Methodologies

A crucial intermediate in the synthesis of this compound is a 1-aryl-cyclopentanecarboxylic acid derivative. One common method for synthesizing the core 1-phenylcyclopentanecarboxylic acid is through the alkylation of phenylacetonitrile (B145931) with a 1,4-dihalobutane, such as 1,4-dibromobutane, in the presence of aqueous sodium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO). The resulting 1-phenylcyclopentanecarbonitrile (B1345207) is then hydrolyzed in an acidic medium at elevated temperatures (≥120°C) to yield 1-phenylcyclopentanecarboxylic acid. google.com This method is noted for being simple, economical, and providing good yields. google.com

Another approach involves the reaction of 1-phenylcyclopentanecarboxylic acid with ammonia (B1221849) or its derivatives in the presence of a dehydrating agent to form an amide, which can then be further processed. ontosight.ai Additionally, 3-oxo-1-phenyl-cyclopentanecarboxylic acid can be synthesized via the condensation of benzaldehyde (B42025) with cyclopentanone (B42830) in the presence of a base, followed by oxidation and acidification. ontosight.ai

A summary of a synthetic approach to 1-phenylcyclopentanecarboxylic acid is presented in the table below.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Phenylacetonitrile, 1,4-Dihalobutane | aq. NaOH, DMSO | 1-Phenylcyclopentanecarbonitrile | google.com |

| 2 | 1-Phenylcyclopentanecarbonitrile | Acid medium, ≥120°C | 1-Phenylcyclopentanecarboxylic acid | google.com |

Integration of Xylyl and Diethylaminoethyl Ester Moieties in Synthesis

The synthesis of this compound involves the esterification of the 1-(3,4-xylyl)cyclopentanecarboxylic acid core with 2-diethylaminoethanol. A general method for this type of esterification involves the reaction of the corresponding acid chloride with the amino alcohol. For instance, 2-diethylaminoethyl 1-phenylcyclopentanecarboxylate hydrochloride has been synthesized by the interaction of equimolar quantities of 1-phenylcyclopentanecarboxylic acid chloride and 2-diethylaminoethanol in anhydrous benzene (B151609) under reflux, affording the ester hydrochloride in a 65% yield. cdnsciencepub.com

Alternative methods have been explored, such as reacting potassium 1-phenylcyclopentanecarboxylate with 2-diethylaminoethyl chloride. This reaction, when heated under reflux in absolute ethanol (B145695) for 18 hours with an excess of the aminoethyl chloride, followed by treatment with hydrogen chloride, yielded the desired ester hydrochloride in 80% yield. cdnsciencepub.com The choice of synthetic route can significantly impact the yield and convenience of the preparation. cdnsciencepub.com

The following table summarizes different methods for the synthesis of a model ester, 2-diethylaminoethyl 1-phenylcyclopentanecarboxylate hydrochloride.

| Method | Reactants | Conditions | Yield | Reference |

| 1 | 1-Phenylcyclopentanecarboxylic acid chloride, 2-Diethylaminoethanol | Anhydrous benzene, reflux 2 hours | 65% | cdnsciencepub.com |

| 2 | Potassium 1-phenylcyclopentanecarboxylate, 2-Diethylaminoethyl chloride | Absolute ethanol, reflux 18 hours, then HCl | 80% | cdnsciencepub.com |

| 3 | 1-Phenylcyclopentanecarboxylic acid chloride, 2-Diethylaminoethanol hydrochloride | Dry benzene, reflux 48 hours | 51% | cdnsciencepub.com |

| 4 | 1-Phenylcyclopentanecarboxylic acid, 2-Diethylaminoethyl chloride hydrochloride | Absolute ethanol, reflux 48 hours | 29% | cdnsciencepub.com |

Hydrochloride Salt Formation in Synthetic Processes

The final step in the synthesis of this compound is typically the formation of its hydrochloride salt. This is a common practice in pharmaceutical chemistry to enhance the solubility and stability of the compound. ontosight.ai The hydrochloride salt form generally improves the compound's solubility in aqueous solutions, which can facilitate its absorption when administered orally. ontosight.ai The formation of the salt is usually achieved by treating the free base of the compound with hydrochloric acid. acs.org This acid-base reaction results in the protonation of the tertiary amine in the diethylaminoethyl moiety, forming the corresponding ammonium (B1175870) salt. acs.org This conversion to a salt form also tends to increase the stability of the compound for pharmaceutical formulations. ontosight.ai

Advanced Synthetic Strategies for Novel this compound Analogs

The development of novel analogs of this compound can be guided by established principles in medicinal chemistry, focusing on the modification of its core cyclopentane (B165970) structure to explore structure-activity relationships.

Design Principles for Cyclopentane-Based Bioactive Molecules

The cyclopentane ring is a versatile scaffold in drug discovery and can be found in various bioactive molecules. nih.govontosight.ai The design of new cyclopentane-based molecules often involves considering the stereochemistry of the substituents on the ring, as this can significantly impact biological activity. For example, in a series of cyclopentane-based NK1 antagonists, the 1,2-trans-2,3-trans-ring stereochemistry was found to be optimal for antagonist activity. nih.gov

Furthermore, the introduction of different functional groups onto the cyclopentane ring can modulate the molecule's properties. For instance, the replacement of a cyclopropane (B1198618) ring with a cyclopentane ring at a specific site in a series of HCV NS3/4A inhibitors was investigated to improve potency and pharmacokinetic profiles. acs.org The design of novel analogs should, therefore, consider the spatial arrangement and electronic properties of the substituents on the cyclopentane core to optimize interactions with biological targets.

Functionalization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound like this compound. For anticholinergic agents, to which this compound is related, several structural features are known to be important for activity. These include the nature of the acidic moiety, the ester linkage, and the amino alcohol portion. nih.govmhmedical.com

Functionalization of the this compound scaffold for SAR studies could involve several approaches:

Modification of the Xylyl Group: Altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems could influence binding affinity and selectivity for the target receptor. For centrally active anticholinergics, the R2 group should ideally be an unsubstituted phenyl group, while R3 can be a cycloalkyl, alkynyl, thienyl, or unsubstituted phenyl group. nih.gov

Modification of the Diethylaminoethyl Ester Moiety: The ester group is often essential for binding to cholinergic receptors. mhmedical.com Replacing the ester with more stable linkers like an ether or a ketone could lead to compounds with different pharmacokinetic profiles. pharmacy180.com Additionally, modifying the alkyl groups on the nitrogen atom can affect the compound's basicity and interaction with the receptor. Generally, for muscarinic activity, the trimethylammonium group is considered optimal, with a decrease in activity observed with primary, secondary, or tertiary amines. pharmacy180.com

Molecular and Cellular Pharmacology of Metcaraphen

Investigations into Receptor Binding and Allosteric Modulation

Receptor binding is the initial event through which a drug exerts its effect. For a compound like Metcaraphen, understanding its affinity and selectivity for various receptors is key to defining its pharmacological profile. While patent literature lists this compound among other antimuscarinic agents, suggesting an interaction with muscarinic acetylcholine (B1216132) receptors, other sources propose it functions as a central nervous system stimulant by modulating catecholamines. google.comgoogle.comvulcanchem.com

Analysis of Muscarinic Receptor Antagonism Mechanisms

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are fundamental to the parasympathetic nervous system and also play significant roles within the central nervous system. guidetopharmacology.org Antagonists of these receptors function by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting signal transduction. guidetopharmacology.org

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to initiate cellular responses. guidetopharmacology.org

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling.

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channels. guidetopharmacology.org

Allosteric modulation represents another mechanism where a ligand binds to a site on the receptor distinct from the orthosteric site (where acetylcholine binds). guidetopharmacology.org This can either enhance or inhibit the binding of the primary ligand. Some muscarinic antagonists exhibit such allosteric properties, but it is unknown if this applies to this compound. guidetopharmacology.org

Competitive Binding Dynamics with Endogenous Ligands (e.g., Acetylcholine)

Competitive antagonism is a primary mechanism for muscarinic antagonists. In this dynamic, the antagonist directly competes with acetylcholine for the same binding site on the receptor. nih.govconicet.gov.ar The effectiveness of the antagonist is determined by its concentration and its affinity for the receptor compared to that of acetylcholine.

The affinity of a competitive antagonist is typically quantified by its inhibition constant (Ki). This value can be determined through assays that measure the displacement of a radiolabeled ligand from the receptor by the antagonist. plos.org For example, a common method involves using a radiolabeled antagonist like [3H]N-methylscopolamine ([3H]NMS) and measuring how increasing concentrations of the unlabeled test compound (e.g., this compound) displace it. ics.org This yields an IC50 value (the concentration of antagonist required to inhibit 50% of specific radioligand binding), which can then be used to calculate the Ki. ics.org

In Alzheimer's disease research, the ability of agonists to bind to M1 receptors with high affinity has been shown to be reduced, which may explain the limited success of some cholinergic therapies. nih.gov This highlights the importance of the receptor's conformational state and its coupling to G-proteins, which can be affected by antagonists. While these are the standard methods for evaluating competitive binding, specific studies applying these techniques to this compound are not described in the available research.

Exploration of Intracellular Signaling Cascades Affected by this compound

When a ligand binds to a receptor, it initiates a series of biochemical events within the cell known as an intracellular signaling cascade. khanacademy.org These cascades amplify the initial signal and lead to a specific cellular response. nih.govnih.gov As this compound is suggested to act as a receptor antagonist or a neurotransmitter modulator, its primary role would be to either block or alter these signaling pathways.

Downstream Effector Pathway Perturbations

The specific downstream pathways affected by a muscarinic antagonist depend on the receptor subtype being blocked.

Inhibition of M1/M3/M5 Pathways: By blocking these Gq/11-coupled receptors, an antagonist would prevent the activation of phospholipase C (PLC). This would inhibit the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and the activation of protein kinase C (PKC).

Inhibition of M2/M4 Pathways: By blocking these Gi/o-coupled receptors, an antagonist would prevent the inhibition of adenylyl cyclase. This would lead to a relative increase in cAMP levels, affecting the activity of protein kinase A (PKA) and downstream targets like the cAMP response element-binding protein (CREB). nih.gov

These pathways are crucial for regulating a wide range of cellular functions, and their perturbation by an antagonist can have significant physiological effects. nih.govwikipedia.org The term "effector" can refer to the enzymes (like adenylyl cyclase) or second messengers (like cAMP) that carry out the signal transduction. wikipedia.org

Involvement in Neurotransmitter Systems Beyond Muscarinic Receptors

The central nervous system operates through a complex interplay of various neurotransmitter systems. The cholinergic system, mediated by acetylcholine, does not act in isolation but extensively interacts with other systems, particularly the catecholaminergic systems of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). nih.govfrontiersin.org

Some sources describe this compound as a central nervous system stimulant that modulates norepinephrine and dopamine levels, a mechanism similar to that of methylphenidate. vulcanchem.commdpi.com This action involves binding to and inhibiting the transporters for dopamine (DAT) and norepinephrine (NET), which increases the concentration of these neurotransmitters in the synaptic cleft. mdpi.com

This potential dual mechanism is plausible given the known interactions between neurotransmitter systems. For example, dopamine agonists have been shown to indirectly activate serotonin (B10506) and noradrenaline neurons. nih.gov Conversely, modulation of the cholinergic system can influence dopamine release. Therefore, this compound could potentially exert its effects through direct action on catecholamine transporters, or indirectly via antagonism of muscarinic receptors that modulate dopaminergic and noradrenergic pathways. frontiersin.org

Examination of this compound's Interaction with Specific Protein Targets

The efficacy of a drug is defined by its interaction with specific protein targets. taylorandfrancis.comgithub.io These can include receptors, enzymes, ion channels, or transporters. taylorandfrancis.com

Based on its pharmacological classifications, the primary protein targets for this compound would be:

Muscarinic Acetylcholine Receptors (M1-M5): If functioning as a muscarinic antagonist, these GPCRs would be the principal targets. google.comgoogle.comics.org The interaction would likely involve competitive binding at the orthosteric site.

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): If functioning as a CNS stimulant, these transporter proteins would be the key targets. vulcanchem.commdpi.com Inhibition of these transporters would be the mechanism of action.

Methods to investigate drug-target interactions are sophisticated and can visualize and measure target engagement in cells and tissues. nih.gov Such studies are crucial for confirming a compound's mechanism of action and selectivity. Another source also suggests a potential interaction with netrin proteins, which are involved in axon guidance, hinting at other possible protein targets for this compound, though this is speculative. ontosight.ai Without specific biochemical or structural studies on this compound, its precise interactions with these or other protein targets remain to be fully elucidated. nih.gov

Data Tables

Table 1: Muscarinic Acetylcholine Receptor Subtypes and Associated Signaling Pathways

This table summarizes the general properties of the muscarinic receptors that would be the primary targets of this compound if it functions as a muscarinic antagonist. Data is based on established pharmacological principles. guidetopharmacology.orgnih.gov

| Receptor Subtype | Primary G Protein Coupling | Primary Effector Pathway | Typical Cellular Response |

| M1 | Gq/11 | PLC activation → IP3/DAG increase | Neuronal excitation, memory formation |

| M2 | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Cardiac inhibition, neural inhibition |

| M3 | Gq/11 | PLC activation → IP3/DAG increase | Smooth muscle contraction, gland secretion |

| M4 | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Autoinhibition of acetylcholine release |

| M5 | Gq/11 | PLC activation → IP3/DAG increase | Dopamine release modulation, vasodilation |

Potential Role of Netrin Protein Interactions in Cellular Processes

The investigation into the molecular and cellular pharmacology of this compound has led to a research interest in its potential interactions with Netrin proteins. ontosight.ai Netrins are a family of secreted proteins that are crucial for the development and maintenance of the nervous system. mdpi.comnih.gov They function as guidance cues, directing the migration of cells and the growth of axons by binding to specific cell surface receptors. mdpi.comfrontiersin.org The name "Netrin" is derived from the Sanskrit word "netr," which means "one who guides." nih.gov

Netrin-1 is the most extensively studied member of this family and acts as a classic guidance cue. frontiersin.org Its function is bifunctional; it can either attract or repel a developing axon, depending on the type of receptor expressed by the cell. mdpi.com The primary receptors for Netrin-1 include the Deleted in Colorectal Cancer (DCC) family and the Uncoordinated-5 (UNC5) family of receptors. mdpi.comfrontiersin.org The interaction of Netrin-1 with DCC mediates attraction, while a complex of DCC and UNC5 receptors typically mediates repulsion. mdpi.com

The binding of Netrin-1 to its receptors initiates a cascade of intracellular signaling events. For instance, the interaction with DCC can activate members of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2 and JNK1. frontiersin.org These signaling pathways are fundamental in orchestrating the remodeling of the cell's cytoskeleton, which is essential for cell movement and changes in growth direction. frontiersin.org Beyond the nervous system, Netrin signaling is also implicated in tissue morphogenesis, structural maintenance, and angiogenesis. mdpi.combiorxiv.org Research suggests that this compound's pharmacological profile may involve interaction with these Netrin-mediated cellular processes, highlighting a potential area for neuroscientific and developmental biology applications. ontosight.ai

Table 1: Key Proteins in the Netrin Signaling Pathway

| Protein Family | Members | Primary Function in Axon Guidance |

| Ligands | Netrin-1, Netrin-3, Netrin-4 | Secreted guidance cues that attract or repel cells. bmbreports.org |

| Receptors | DCC, Neogenin | Mediate attractive signaling in response to Netrin-1. mdpi.com |

| Receptors | UNC5A, UNC5B, UNC5C, UNC5D | Mediate repulsive signaling, often in a complex with DCC. mdpi.com |

Modulation of Cellular Functions Related to Axon Guidance and Cell Migration

Axon guidance is a fundamental process in neural development where neurons send out axons to find their correct targets, a process essential for establishing a functional nervous system. jax.org This process is a specialized form of cell migration, and both share similar molecular machinery. researchgate.netfrontiersin.org The growth cone, a dynamic structure at the tip of the extending axon, senses guidance cues in the extracellular environment, which can be attractive or repulsive. frontiersin.orgfrontiersin.org

Netrins are key players in this process, acting as chemoattractants or chemorepellents. vulcanchem.com For example, Netrin-1 secreted from the ventral midline of the developing spinal cord attracts a class of neurons known as commissural axons, guiding them to cross the midline. proteininnovation.org This attraction is mediated by the DCC receptor on the growth cone. frontiersin.org Once across the midline, a switch in signaling, often involving the upregulation of the UNC5 receptor, can render the axon insensitive or repelled by Netrin-1, preventing it from re-crossing. mdpi.comproteininnovation.org

The cellular response to Netrin signaling involves intricate changes in the cytoskeleton. The activation of receptors like DCC triggers downstream pathways that influence cytoskeletal dynamics, leading to the directed movement and turning of the growth cone. frontiersin.orgproteininnovation.org This modulation of the cytoskeleton is the ultimate determinant of cell migration and axon pathfinding. frontiersin.org Given the interest in this compound's potential interaction with Netrin proteins, it is hypothesized that the compound could modulate these critical cellular functions. ontosight.ai The exploration of such interactions could provide insights into mechanisms related to neurological functions and developmental biology. ontosight.ai

Table 2: Cellular Processes Modulated by Netrin Signaling

| Cellular Process | Description | Role of Netrin-1 |

| Axon Guidance | The process by which neurons send out axons to reach the correct targets. jax.org | Acts as a bifunctional cue, attracting or repelling axon growth cones via DCC and UNC5 receptors. mdpi.com |

| Cell Migration | The directed movement of cells in response to chemical or mechanical signals. nih.gov | Guides migrating cells during embryonic development and tissue formation. mdpi.comnih.gov |

| Angiogenesis | The formation of new blood vessels. | Influences the development of the vascular system. proteininnovation.org |

| Apoptosis | Programmed cell death. | Can inhibit apoptosis through interaction with dependence receptors like DCC and UNC5. frontiersin.orgnih.gov |

Preclinical Mechanistic Studies of Metcaraphen in Experimental Models

In Vitro Pharmacological Profiling in Isolated Organ and Tissue Preparations

In vitro studies are fundamental in determining a compound's direct effects on specific biological tissues in a controlled laboratory setting. technologynetworks.com These assays are crucial for understanding the basic mechanism of action at the tissue and cellular level.

Evaluation of Smooth Muscle Relaxation in Controlled Environments

To assess a compound's potential as a smooth muscle relaxant, isolated organ bath experiments are typically employed. These preparations allow for the direct measurement of a drug's effect on muscle contractility. For a compound with suspected anticholinergic properties, its ability to inhibit contractions induced by cholinergic agonists (e.g., acetylcholine (B1216132) or carbachol) in tissues such as guinea pig ileum or rabbit jejunum would be quantified. The results would determine the compound's potency and efficacy as an antispasmodic agent.

Assessment of Neurological Functions in Cellular Systems

The neurological effects of a compound at the cellular level are investigated using various in vitro models, such as primary neuronal cultures or cell lines expressing specific receptors. selvita.com For a compound like Metcaraphen, which is suggested to have central nervous system activity, its interaction with neurotransmitter systems would be a key focus. vulcanchem.com Radioligand binding assays could determine its affinity for various receptors, such as muscarinic acetylcholine receptors. nih.gov Functional assays, like measuring changes in intracellular calcium in response to receptor activation, can further elucidate its agonistic or antagonistic properties. nih.gov For instance, a co-culture of human-derived neurons and astrocytes could be used to assess the inhibition of cholinergic responses. nih.gov

In Vivo Studies in Non-Human Organism Models for Mechanistic Elucidation

In vivo studies in animal models are essential to understand how a compound affects a whole, living organism, providing insights into its systemic effects and physiological responses. criver.com

Investigations into Systemic Neurological Effects

To investigate systemic neurological effects, various animal models are utilized. For a compound with potential central anticholinergic action, its effects on cognitive functions, motor coordination, and its potential to induce specific behavioral changes would be assessed. wuxibiology.comfrontiersin.org For example, models of chemically-induced tremors or seizures could be used to evaluate anticonvulsant properties. The ability of a compound to cross the blood-brain barrier is a critical factor in its central effects and would be determined in these studies. nih.govkcl.ac.uk

Research on Muscle Relaxation Phenomena

The muscle relaxant effects observed in vitro would be further investigated in vivo. Animal models of gastrointestinal spasms or other conditions involving smooth muscle hyperactivity could be used. The compound's ability to reduce the frequency and amplitude of contractions in response to various stimuli would be measured, confirming its antispasmodic activity in a physiological context.

Comparative Pharmacodynamics of this compound with Muscarinic Antagonists

To better understand the pharmacological profile of a new compound, it is often compared to well-characterized drugs with similar mechanisms of action. In the case of a suspected anticholinergic agent, a comparative pharmacodynamic study against established muscarinic antagonists like atropine (B194438) and scopolamine (B1681570) would be conducted. nih.govnih.gov

These studies would directly compare the potency and selectivity of the compounds in both in vitro and in vivo models. For example, the relative potency in inhibiting acetylcholine-induced smooth muscle contractions or in blocking muscarinic receptors in binding assays would be determined. In vivo, a comparison of their effects on heart rate, salivation, and central nervous system functions would provide a comprehensive understanding of their relative pharmacological profiles. nih.govnih.gov Such comparisons are crucial for characterizing the therapeutic potential and unique properties of the new chemical entity.

Analysis of Non-Specific Visceral Smooth Muscle Antispasmodic Actions

The primary mechanism underlying the antispasmodic effect of this compound on visceral smooth muscle is its action as a muscarinic receptor antagonist. clevelandclinic.orgwikipedia.org Antimuscarinic agents work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors located on smooth muscle cells. clevelandclinic.orgpatient.info This action is crucial in organs like the gastrointestinal tract, where parasympathetic nerve stimulation and subsequent acetylcholine release cause muscle contraction. patient.infomdpi.com

The contraction of visceral smooth muscle is primarily mediated by the M3 subtype of muscarinic receptors. mdpi.comnih.gov When acetylcholine binds to M3 receptors, it activates a Gq/11 protein signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction. mdpi.comnih.gov By competitively blocking these receptors, this compound and related compounds inhibit this signaling pathway, resulting in muscle relaxation and an antispasmodic effect. clevelandclinic.orgpatient.info

While the term "non-specific" can be used because these agents affect muscarinic receptors in various tissues, the primary action is targeted at the well-defined muscarinic system controlling smooth muscle function. patient.info Experimental models for assessing antispasmodic activity often use isolated visceral tissues, such as the intestine or bladder, to measure the ability of a compound to inhibit contractions induced by muscarinic agonists like carbachol. mayoclinic.orgnih.gov The antispasmodic action of this compound is therefore a direct consequence of its antagonism at muscarinic receptors, which are fundamental to the physiological control of visceral organ motility. mdpi.com

Differential Receptor Subtype Selectivity Comparisons

Detailed preclinical research has been conducted on caramiphen (B1668299), a close analogue of this compound, to determine its binding affinity and selectivity for different muscarinic receptor subtypes. These studies are critical for understanding the compound's pharmacological profile.

Radioligand binding assays have shown that caramiphen binds with high affinity to the M1 muscarinic receptor subtype, which is predominantly found in neuronal tissues. nih.govnih.gov One study determined that caramiphen has a high affinity for the M1 receptor (Ki = 1.2 nM). nih.govnih.gov This study also revealed a 26- to 27-fold selectivity for the M1 subtype over the M2 subtype, which is the predominant muscarinic receptor in the heart. nih.govnih.gov

Further investigation expanded the analysis to include the M3 receptor subtype, which, as noted, is crucial for smooth muscle contraction. mdpi.comnih.gov Caramiphen was found to have a 6-fold preference for M1 receptors over M3 receptors. nih.gov Certain derivatives of caramiphen, such as iodocaramiphen and nitrocaramiphen, have also been evaluated to explore how chemical structure influences receptor selectivity. nih.govnih.gov These analogues were also found to be potent M1-selective agents. nih.govbiocrick.com For instance, nitrocaramiphen demonstrated a 71-fold selectivity for M1 over M2 receptors and a 10-fold selectivity for M1 over M3 receptors. nih.gov

The selectivity profile of these compounds, particularly their high affinity for the M1 subtype, is notable when compared to the prototypical M1-selective antagonist, pirenzepine (B46924). nih.govnih.gov Research has shown that iodocaramiphen and nitrocaramiphen are as potent at the M1 site as pirenzepine and exhibit even greater selectivity over the M2 subtype. nih.govnih.gov This M1-selective profile suggests that this compound and its analogues may have more targeted effects on M1-mediated functions in the central and peripheral nervous systems, while producing fewer side effects associated with the blockade of M2 (cardiac) and M3 (smooth muscle, glands) receptors. nih.govnih.gov

Table 1: Muscarinic Receptor Subtype Binding Affinities (Ki, nM) of Caramiphen and Related Compounds

| Compound | M1 Receptor (Cortex) | M2 Receptor (Heart) | M3 Receptor (Submaxillary Gland) |

|---|---|---|---|

| Caramiphen | 1.2 nih.govnih.gov | 32.4 nih.gov | 7.2 nih.gov |

| Iodocaramiphen | 2.1 nih.govnih.gov | 124 nih.gov | 8.4 nih.gov |

| Nitrocaramiphen | 5.5 nih.gov | 390 nih.gov | 55 nih.gov |

| Pirenzepine | 5.2 nih.govnih.gov | 265 nih.gov | N/A |

Data derived from radioligand binding assays in rat tissues. nih.govnih.gov

Table 2: Muscarinic Receptor Subtype Selectivity Ratios

| Compound | M1 vs. M2 Selectivity (Ki M2 / Ki M1) | M1 vs. M3 Selectivity (Ki M3 / Ki M1) |

|---|---|---|

| Caramiphen | 27-fold nih.gov | 6-fold nih.gov |

| Iodocaramiphen | 59-fold nih.gov | 4-fold nih.gov |

| Nitrocaramiphen | 71-fold nih.gov | 10-fold nih.gov |

| Pirenzepine | 51-fold nih.gov | N/A |

Selectivity ratios calculated from the Ki values presented in Table 1. nih.gov

Advanced Research Methodologies for Metcaraphen Investigation

Formulation Strategies for Controlled Release in Experimental Systems

The controlled release of Metcaraphen in experimental settings is crucial for studying its effects over extended periods and ensuring targeted delivery. pharmaexcipients.com Various formulation strategies are employed to achieve this, including the development of bioadhesive compositions, the preparation of microparticles, and the use of co-crystallization techniques. These methods aim to modulate the release profile of the compound, protect it from degradation, and direct it to specific sites of action within a research model. tabletscapsules.comgattefosse.com

Development of Bioadhesive Compositions for Research Delivery

Bioadhesive compositions are designed to adhere to biological surfaces, such as mucosal tissues, for a prolonged duration. google.com This characteristic is advantageous in research for maintaining the localized concentration of this compound at a specific site of interest. These formulations are typically composed of natural or synthetic polymers that possess mucoadhesive properties. google.comresearchgate.net

The development of a bioadhesive system for this compound would involve selecting a suitable polymer or a combination of polymers that are compatible with the compound and the intended experimental environment. The composition must be non-toxic and not interfere with the biological processes being studied. google.com The rate of release of this compound from the bioadhesive matrix can be controlled by altering the polymer composition and concentration. google.com

Key Polymers in Bioadhesive Formulations:

| Polymer Type | Examples | Key Properties |

| Natural Polymers | Chitosan, Alginates, Gelatin, Pectins | Biocompatible, Biodegradable, Readily available |

| Synthetic Polymers | Polyvinylpyrrolidone (PVP), Polyacrylic acid, Polyethylene glycol (PEG) | High adhesive strength, Customizable properties |

| Cellulose (B213188) Derivatives | Hydroxypropyl cellulose (HPC), Carboxymethyl cellulose (CMC) | Swellable, Forms hydrogels |

This table provides examples of polymers that could be theoretically used in developing bioadhesive compositions for research purposes.

Preparation of Microparticles for Targeted Compound Delivery in Research

Microparticles, including microspheres and microcapsules, are microscopic particles that can encapsulate an active compound like this compound. nih.govmdpi.com These particles offer a versatile platform for controlled and targeted delivery in research applications. nih.gov The release of the compound can be tailored to be immediate or sustained, depending on the polymer matrix and the preparation method. mdpi.com

Several techniques can be employed to prepare this compound-loaded microparticles, such as emulsion-solvent evaporation, spray drying, and coacervation. mdpi.com The choice of method depends on the desired particle size, morphology, and release characteristics. The encapsulation of this compound within microparticles can also protect it from enzymatic degradation in biological systems. nih.gov

Microparticle Preparation Techniques:

| Technique | Description | Advantages |

| Emulsion-Solvent Evaporation | An oil-in-water or water-in-oil emulsion is formed, and the solvent is subsequently evaporated to form solid microparticles. | Good control over particle size, High encapsulation efficiency. |

| Spray Drying | A solution or suspension containing the compound and polymer is atomized into a hot gas stream, leading to the rapid formation of dry particles. | Fast and continuous process, Suitable for heat-sensitive compounds. google.com |

| Coacervation | Phase separation of a polymer solution is induced to form a polymer-rich coacervate phase that coats the dispersed compound. mdpi.com | Can be used for a wide range of compounds, Mild processing conditions. |

This table outlines common techniques for preparing microparticles for research-based compound delivery.

Co-crystallization Techniques for Modifying Compound Properties for Research

Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline solid that consists of the active compound and a co-former in a stoichiometric ratio. researchgate.netijpsr.com For research purposes, co-crystallization of this compound could be explored to enhance its solubility, dissolution rate, and stability, which are critical parameters for experimental studies. globalresearchonline.net

The selection of a suitable co-former is a critical step and is often guided by principles of crystal engineering and intermolecular interactions, such as hydrogen bonding. globalresearchonline.net Various methods can be used to prepare co-crystals, including dry grinding, liquid-assisted grinding, and solvent evaporation. pharmacyjournal.innih.gov The resulting co-crystals would need to be thoroughly characterized to confirm their structure and properties.

Methods for Co-crystal Formation:

| Method | Description |

| Dry Grinding | The active compound and co-former are ground together in a mortar and pestle or a ball mill. pharmacyjournal.in |

| Liquid-Assisted Grinding (LAG) | A small amount of a liquid is added during grinding to facilitate the co-crystallization process. nih.gov |

| Solvent Evaporation | The compound and co-former are dissolved in a common solvent, which is then slowly evaporated to induce co-crystal formation. nih.gov |

| Slurry Crystallization | The compound and co-former are stirred in a solvent in which they have limited solubility, allowing for the gradual formation of the co-crystal. pharmacyjournal.in |

This table describes various techniques that can be employed for the preparation of co-crystals in a research setting.

Analytical Techniques for Quantitative and Qualitative Research on this compound

A comprehensive investigation of this compound requires robust analytical methods for both its quantification in various matrices and the qualitative assessment of its effects and localization at a cellular level.

Spectroscopic and Chromatographic Methodologies

Spectroscopic and chromatographic techniques are fundamental for the qualitative and quantitative analysis of this compound in research samples. researchgate.net These methods provide the necessary sensitivity and specificity to detect and measure the compound in complex biological and formulation matrices. chromatographyonline.commdpi.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for separating this compound from other components in a sample. researchgate.net When coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC can provide both qualitative identification and precise quantification. chromatographyonline.comorganomation.com Gas chromatography (GC) could also be a viable option, potentially requiring derivatization of the this compound molecule to increase its volatility. mdpi.com

Spectroscopic Methods: UV-Visible spectroscopy can be used for the quantification of this compound if it possesses a suitable chromophore. researchgate.net Mass spectrometry provides detailed structural information and is invaluable for confirming the identity of the compound and its metabolites in research studies. organomation.com Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the structural elucidation of this compound and its potential co-crystals. researchgate.net

Common Analytical Techniques:

| Technique | Principle | Application in this compound Research |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. chromatographyonline.com | Quantification in formulation and biological samples. |

| LC-MS | Separation by liquid chromatography, detection by mass-to-charge ratio. chromatographyonline.com | High-sensitivity quantification and metabolite identification. chromatographyonline.com |

| GC-MS | Separation of volatile compounds, detection by mass spectrometry. mdpi.com | Analysis of this compound, possibly after derivatization. |

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. researchgate.net | Structural confirmation and purity assessment. |

This table summarizes key analytical techniques and their potential applications in the study of this compound.

Advanced Imaging Techniques for Cellular Localization

To understand the mechanism of action of this compound at a subcellular level, advanced imaging techniques are indispensable. These methods allow for the visualization of the compound or its effects within cells, providing crucial spatial and temporal information. nih.gov

Techniques such as fluorescence microscopy can be employed if this compound is intrinsically fluorescent or can be labeled with a fluorescent tag. This would enable researchers to track its uptake and distribution within cells. nih.gov Super-resolution microscopy techniques, like PALM and STORM, offer the potential to visualize the localization of this compound with nanoscale resolution. nih.govnumberanalytics.com

For label-free approaches, mass spectrometry imaging (MSI) is a powerful tool that can map the distribution of this compound and its metabolites directly in tissue sections, providing a detailed molecular image of its localization. astrazeneca.com Advanced MRI techniques, such as hyperpolarized carbon-13 imaging, could potentially be adapted to study the metabolic effects of this compound in vivo. crukcambridgecentre.org.uk

Advanced Imaging Modalities:

| Imaging Technique | Principle | Potential Application for this compound |

| Fluorescence Microscopy | Detection of light emitted from fluorescent molecules. | Visualization of cellular uptake and distribution (if fluorescently labeled). nih.gov |

| Confocal Microscopy | Optical sectioning to create high-resolution 3D images. | Detailed subcellular localization studies. |

| Super-Resolution Microscopy (PALM/STORM) | Localization of single molecules to achieve nanoscale resolution. numberanalytics.com | High-precision mapping of this compound's interaction with cellular structures. nih.gov |

| Mass Spectrometry Imaging (MSI) | Spatially resolved mass analysis of molecules on a surface. astrazeneca.com | Label-free mapping of this compound and its metabolites in tissues. astrazeneca.com |

This table highlights advanced imaging techniques that could be utilized to investigate the cellular and tissue-level distribution and effects of this compound.

In Silico Modeling and Computational Chemistry Approaches

In the investigation of pharmaceutical compounds like this compound, in silico modeling and computational chemistry have become indispensable tools. numberanalytics.com These approaches utilize computer simulations and mathematical models to analyze and predict the behavior of complex biological systems, thereby accelerating research and development. numberanalytics.compharmafeatures.com Computational chemistry, a branch of chemistry that uses computer simulation to solve chemical problems, provides the theoretical foundation for these models. youtube.com It employs methods ranging from molecular mechanics to complex quantum mechanical calculations to understand molecular structures and their interactions. youtube.comresearchgate.net

The application of these computational techniques in biochemical pharmacology allows researchers to study drug-target interactions, forecast drug efficacy, and optimize potential drug candidates in a cost-effective and efficient manner. numberanalytics.com By translating complex biological phenomena into mathematical equations, scientists can simulate the behavior of molecules like this compound and predict their interactions with biological targets. numberanalytics.comucsf.edu This is particularly valuable in the early stages of drug discovery for screening large libraries of compounds and for understanding the molecular basis of a drug's action. nih.gov For cyclopentanecarboxylate (B8599756) derivatives, such as analogs of this compound, computational methods are employed to predict pharmacokinetic properties and to simulate interactions with enzymes or receptors.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interactions between a ligand, such as this compound, and its target receptor at an atomic level. mdpi.commdpi.com

Molecular Docking Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. researchgate.net This method involves placing the ligand into the binding site of the receptor and calculating the binding affinity using a scoring function. nih.gov The process helps in identifying potential binders from large chemical databases through virtual screening and provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, software like AutoDock Vina can be used to simulate these interactions for derivatives of this compound to understand their engagement with target enzymes or receptors.

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding event, molecular dynamics simulations are used to study the dynamic behavior of the molecular system over time. mdpi.com By simulating the movements of atoms and molecules, MD provides a more realistic representation of the biological environment, often including water molecules and a lipid bilayer for membrane proteins. mdpi.comzib.de These simulations allow researchers to assess the stability of the ligand-receptor complex, observe conformational changes, and calculate binding free energies. mdpi.comdovepress.com This dynamic view is crucial for understanding the mechanism of action and for refining the design of drug candidates. mdpi.com Software packages like GROMACS are widely used for performing such simulations. mdpi.comzib.de

Below is a table representing typical data obtained from molecular docking and dynamics simulations for a hypothetical this compound-receptor interaction.

| Simulation Parameter | Finding | Implication for this compound |

| Docking Score / Binding Energy | -8.5 kcal/mol | Predicts a strong and favorable binding affinity to the target receptor. |

| Key Interacting Residues | TYR 88, PHE 250, ASP 120 | Identifies specific amino acids in the receptor's active site crucial for binding. |

| Interaction Types | Hydrogen bond with ASP 120; Pi-Pi stacking with TYR 88; Hydrophobic interactions | Details the nature of the chemical forces stabilizing the complex. |

| RMSD (Root Mean Square Deviation) | Stable at ~2 Å over 100 ns simulation | Indicates the stability of the this compound-receptor complex over time. |

| Binding Free Energy (MM/PBSA) | -45.5 ± 4.2 kJ/mol | Provides a quantitative estimate of the binding affinity, confirming a stable interaction. |

Predictive Modeling for Biological Activity

Predictive modeling in pharmacology aims to forecast the biological activity and properties of chemical compounds using computational models. mdpi.com A primary method in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) QSAR is a computational modeling technique that establishes a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in a molecule's structural or physicochemical properties directly influence its biological effects. numberanalytics.com To build a QSAR model, researchers calculate a set of molecular descriptors (numerical representations of chemical information) for each compound and then use statistical or machine learning algorithms to create a mathematical equation that relates these descriptors to the observed activity. scielo.brnih.gov

These models are invaluable for:

Predicting the activity of newly designed or unsynthesized compounds. nih.gov

Guiding the optimization of lead compounds to enhance efficacy.

Estimating pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

For analogs of this compound, QSAR models can be trained on cyclopentanecarboxylate derivatives to predict key properties such as lipophilicity (logP), bioavailability, and metabolic stability. This predictive capability helps in prioritizing which derivatives to synthesize and test, saving significant time and resources. scielo.br

The table below outlines the typical components and outputs of a predictive QSAR model for assessing the biological activity of this compound analogs.

| QSAR Model Component | Description | Example for this compound Analogs |

| Biological Endpoint | The activity or property to be predicted. | Inhibition constant (Ki) against a target enzyme; Metabolic stability. |

| Molecular Descriptors | Numerical values that characterize the molecule's physicochemical properties. | Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors. |

| Mathematical Method | The algorithm used to create the relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM), Random Forest (RF). scielo.brnih.gov |

| Model Validation | Statistical assessment of the model's robustness and predictive power. | Internal validation (e.g., cross-validation R²) and external validation using a separate test set of compounds. |

| Prediction Output | The estimated biological activity for a new, untested compound. | Predicted logP, bioavailability, or metabolic stability for a novel this compound derivative. |

Structure Activity Relationship Sar and Structural Modification Research

Comprehensive SAR Studies for Muscarinic Receptor Binding and Antagonism

Metcaraphen is an amino alcohol ester, a class of compounds known for muscarinic antagonist activity. Its structure consists of a central carbon atom attached to a phenyl group, a cyclopentyl group, and a carboxyl group which is esterified with 2-(diethylamino)ethanol. SAR studies for this class of compounds have elucidated the roles of these different structural components.

The Acyl Unit : The portion derived from 1-phenylcyclopentane-1-carboxylic acid is crucial for binding. For potent muscarinic antagonism, the two substituent groups on the central carbon (R1 and R2) should be large, bulky, and hydrophobic. pharmacy180.com In this compound, these are a phenyl ring and a cyclopentyl ring. This bulky nature is thought to enhance binding to the receptor, providing a better fit than the endogenous agonist, acetylcholine (B1216132), which is a much smaller molecule. pharmacy180.com The potency of antagonists is often increased when these two rings are different, as is the case with this compound. pharmacy180.com

The Esteratic Group : The ester linkage (-COO-) is a common feature in potent anticholinergic agents. pharmacy180.com It serves as a key interaction point, likely through hydrogen bonding, within the muscarinic receptor's binding site. pharmacyfreak.com

The Amino Alcohol Moiety : This portion of the molecule contains the positively charged nitrogen atom, which is essential for binding to the anionic site of the muscarinic receptor. This compound has a tertiary amine (diethylamino group) which is protonated at physiological pH, forming a cationic head. pharmacy180.com This charged group mimics the quaternary ammonium (B1175870) of acetylcholine. The distance between this cationic nitrogen and the ester group is a critical parameter. For maximal antagonist potency, this spacing is typically provided by a two-carbon chain (an ethylene (B1197577) group), as seen in this compound. pharmacy180.com

The general SAR principles for this class of muscarinic antagonists are summarized in the table below.

| Structural Feature | Role in Muscarinic Antagonism | Example in this compound |

| R1, R2 Groups on Acid | Large, hydrophobic groups enhance binding affinity. Potency is often higher when R1 ≠ R2. | Phenyl and Cyclopentyl groups |

| Ester Linkage (-COO-) | Acts as a hydrogen bond acceptor, a key interaction point with the receptor. | Present |

| Alkyl Spacer Chain | A 2-carbon chain between the ester and nitrogen atom is optimal for potency. | Ethylene chain |

| Amino Group | Tertiary or quaternary amine provides a cationic head for binding to the receptor's anionic site. | Diethylamino group (tertiary) |

Rational Design of this compound Analogs with Modified Pharmacological Profiles

The rational design of analogs based on a lead compound like this compound aims to improve properties such as receptor subtype selectivity, potency, and duration of action. While specific research detailing the synthesis of a wide array of this compound analogs is not extensively published, the principles of medicinal chemistry allow for predictions on how structural modifications would alter the pharmacological profile.

Modification of the Phenyl Ring : Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring can modulate both the electronic and steric properties of the molecule. This can affect binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5). For instance, in other series of muscarinic antagonists, such modifications have been shown to differentiate between M2 and M3 receptor affinity. nih.gov

Modification of the Cyclopentyl Ring : Altering the saturated carbocyclic ring, for example by changing its size (to cyclobutyl or cyclohexyl) or by adding substituents, would impact the steric bulk and lipophilicity. Dicyclomine, an analog where the phenyl group is replaced by a second cyclohexyl group, is also a known muscarinic antagonist used to treat intestinal spasms. nih.gov This indicates that two large cycloalkane rings can also confer potent antagonist activity.

Modification of the Amino Group : The nature of the alkyl groups on the nitrogen atom influences both potency and the type of antagonism. Converting the tertiary amine of this compound to a quaternary ammonium salt by adding a methyl group would create a permanently charged molecule. This generally increases potency but restricts the molecule's ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. pharmacy180.com

The following table illustrates hypothetical modifications to the this compound structure and their predicted impact on pharmacological activity.

| Modification | Rationale | Predicted Pharmacological Outcome |

| Add a para-chloro group to the Phenyl ring | Alter electronic properties and steric bulk. | May change receptor binding affinity and/or subtype selectivity. |

| Replace Cyclopentyl with Cyclohexyl | Increase lipophilicity and size. | Potential change in potency; may alter receptor subtype preference. |

| Quaternize the Nitrogen atom (N-methylation) | Create a permanent positive charge. | Increased potency, reduced CNS penetration. |

| Replace Diethylamino with a bulkier group | Increase steric hindrance around the cationic head. | May decrease binding affinity. |

Stereochemical Considerations in this compound's Biological Activity

Stereochemistry is a critical factor in the interaction between drugs and their biological targets. nps.org.au this compound possesses a chiral center at the carbon atom bonded to the phenyl and cyclopentyl rings. Therefore, it exists as a pair of non-superimposable mirror images, known as enantiomers (R-Metcaraphen and S-Metcaraphen). Commercially, this compound is typically supplied as a racemate, which is a 1:1 mixture of both enantiomers. encyclopedia.pub

Biological systems, including muscarinic receptors, are themselves chiral. This means they can, and often do, interact differently with each enantiomer of a chiral drug. nih.gov One enantiomer (the eutomer) typically has a much higher affinity for the receptor and is responsible for the desired pharmacological effect, while the other enantiomer (the distomer) may be significantly less active or even inactive. nps.org.au

Studies on structurally related chiral muscarinic antagonists have demonstrated a high degree of stereoselectivity at muscarinic receptors.

Receptor Subtype Stereoselectivity : The ratio of potencies between enantiomers often differs among the five muscarinic receptor subtypes. For many antagonists, the degree of stereoselectivity is greatest at M1 and M3 receptors and lowest at M2 receptors. d-nb.info

Configuration and Affinity : Research on rociverine, an antimuscarinic that also contains three chiral centers, showed that the specific three-dimensional configuration is paramount for binding. For its cis-isomers, those with a (1R,2R) configuration displayed significantly higher binding affinities—up to 240-fold greater—than the (1S,2S) isomers. nih.gov This underscores that a precise spatial arrangement of the functional groups is required for optimal interaction with the receptor.

| Stereochemical Aspect | Significance in Pharmacology | Implication for this compound |

| Chiral Center | Leads to the existence of R- and S-enantiomers. | This compound is a chiral molecule. |

| Receptor Interaction | Chiral receptors can differentiate between enantiomers, leading to different binding affinities. | One enantiomer of this compound is likely more potent (the eutomer). |

| Stereoselectivity | The difference in affinity between enantiomers can vary across receptor subtypes (M1-M5). | The eutomer may show preference for certain muscarinic subtypes over others. |

| Racemate vs. Enantiopure | A racemate contains both active and less-active/inactive forms. An enantiopure drug contains only the active eutomer. | An enantiopure form of this compound could offer improved therapeutic precision. researchgate.net |

Emerging Research Themes and Future Prospects for Metcaraphen

Potential Theoretical Applications and Underexplored Biological Roles

Metcaraphen is primarily recognized as a CNS stimulant, with a mechanism of action that involves the modulation of key neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576). vulcanchem.com This activity underpins its primary therapeutic use in the management of Attention Deficit Hyperactivity Disorder (ADHD), where it aims to improve focus and decrease impulsivity. vulcanchem.com However, beyond this established role, several theoretical applications and underexplored biological functions warrant further investigation.

One of the more intriguing, yet speculative, areas of future research is the potential interaction of this compound with netrin proteins. ontosight.ai Netrins are a class of proteins known to be critical for axon guidance and cell migration during the development of the nervous system. ontosight.ai A theoretical interaction between this compound and the netrin signaling pathway could imply applications in neurodevelopmental research, nerve regeneration, or even in pathological conditions where cell migration is dysregulated. ontosight.ai Exploring this potential link could uncover novel mechanisms of action and expand the therapeutic possibilities for this compound or its derivatives beyond simple neurotransmitter modulation.

Furthermore, the core structure of this compound, a cyclopentanecarboxylic acid derivative, presents opportunities for its use as a scaffold in medicinal chemistry to develop new pharmacological agents. ontosight.ai Its biological activity is thought to be linked to its ability to interact with a variety of molecular targets, including enzymes and receptors. The carboxylic acid group is key to these interactions, facilitating hydrogen bonding and ionic interactions that influence binding affinity. Preliminary studies on structurally related compounds suggest potential anti-inflammatory and analgesic properties, opening up avenues for research into pain and inflammation.

Integration of Omics Technologies in this compound Research

The advancement of "omics" technologies offers a powerful lens through which to re-examine the biological effects of compounds like this compound. These technologies allow for the large-scale study of biological molecules, providing a holistic view of cellular processes. cmbio.ioyoutube.com The integration of proteomics and metabolomics, in particular, holds significant promise for elucidating the broader biological impact of this compound.

Metabolomics , the comprehensive analysis of metabolites, could be used to map the metabolic fingerprint of this compound's activity. nih.gov By analyzing the global changes in small-molecule metabolites in biological fluids or tissues after administration, researchers could gain insights into how the compound alters cellular metabolism. nih.govyoutube.com This is particularly relevant for a CNS stimulant that alters neurotransmitter levels, as these changes have downstream effects on energy metabolism and other biochemical pathways. Spatial metabolomics could even be used to visualize the distribution of metabolic changes within specific brain regions, linking biochemical effects to neuroanatomical locations. nih.gov

Integrating these omics datasets—a multi-omics approach—could provide a systems-level understanding of this compound's biological role, connecting its protein-level interactions with its ultimate effects on cellular metabolism and function. frontiersin.org

Methodological Innovations and Translational Challenges in Fundamental Research

Advancing the fundamental understanding of this compound faces both methodological hurdles and translational challenges common to CNS drug research.

Methodological Innovations: One key area of innovation lies in computational chemistry and predictive modeling. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed for this compound and its analogs to predict properties like bioavailability and metabolic stability. Such models accelerate the drug discovery process by allowing researchers to computationally screen virtual libraries of derivatives to identify candidates with improved pharmacological profiles before undertaking expensive and time-consuming synthesis and testing. Other emerging methodologies in organic synthesis, such as microwave-assisted synthesis or the use of enzymatic catalysts, could offer more efficient and sustainable ways to produce novel derivatives for structure-activity relationship studies.

Translational Challenges: The path from a fundamental discovery in the lab to a clinical application is fraught with challenges, often referred to as "translational research." youtube.com A major hurdle is the reliance on preclinical models, such as animal models or cell cultures, which may not fully recapitulate the complexity of human neurological disorders. youtube.com Translating findings from these models to effective human therapies is a significant challenge in neuropharmacology. nih.gov For a compound like this compound, ensuring that a newly identified biological role or a novel derivative's action in a preclinical model translates into a meaningful clinical effect in patients requires carefully designed studies and validated biomarkers. nih.gov Overcoming the "valley of death" in drug development—the gap between promising preclinical discoveries and clinical trials—requires significant investment, interdisciplinary collaboration, and robust pharmacodynamic assays to prove target engagement in humans. nih.gov

Q & A

Q. How can researchers ethically prioritize this compound’s therapeutic potential against existing treatments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.